(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is a chiral compound with significant interest in various scientific fields. This compound features a five-membered oxolane ring with a methoxy group at the 4-position and a sulfonyl fluoride group at the 3-position. The stereochemistry of the compound is defined by the (3R,4S) configuration, which plays a crucial role in its reactivity and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Methoxy Group: The methoxy group is introduced via nucleophilic substitution reactions.
Sulfonyl Fluoride Group Addition: The sulfonyl fluoride group is added using sulfonylation reactions, often involving reagents like sulfuryl fluoride (SO2F2).
Industrial Production Methods: Industrial production methods for this compound focus on optimizing yield and purity. These methods may include:
Continuous Flow Synthesis: Enhances reaction efficiency and scalability.
Catalytic Processes: Utilizes catalysts to improve reaction rates and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, leading to the formation of sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Common Reagents and Conditions:
Nucleophiles: Such as amines or alcohols for substitution reactions.
Oxidizing Agents: Like hydrogen peroxide (H2O2) for oxidation reactions.
Reducing Agents: Such as sodium borohydride (NaBH4) for reduction reactions.
Major Products:
Sulfonamides: Formed through substitution with amines.
Sulfonate Esters: Resulting from substitution with alcohols.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition or modification of their activity. The stereochemistry of the compound influences its binding affinity and specificity for molecular targets.
Vergleich Mit ähnlichen Verbindungen
- (3R,4S)-1-{6-[3-(METHYLSULFONYL)PHENYL]PYRIMIDIN-4-YL}-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
- (3R,4S)-1-[6-(6-METHOXYPYRIDIN-3-YL)PYRIMIDIN-4-YL]-4-(2,4,5-TRIFLUOROPHENYL)PYRROLIDIN-3-AMINE
Uniqueness: (3R,4S)-4-Methoxyoxolane-3-sulfonyl fluoride is unique due to its specific stereochemistry and the presence of both a methoxy group and a sulfonyl fluoride group
Eigenschaften
Molekularformel |
C5H9FO4S |
---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(3R,4S)-4-methoxyoxolane-3-sulfonyl fluoride |
InChI |
InChI=1S/C5H9FO4S/c1-9-4-2-10-3-5(4)11(6,7)8/h4-5H,2-3H2,1H3/t4-,5+/m0/s1 |
InChI-Schlüssel |
GOUJURCUIDJLCN-CRCLSJGQSA-N |
Isomerische SMILES |
CO[C@H]1COC[C@H]1S(=O)(=O)F |
Kanonische SMILES |
COC1COCC1S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.